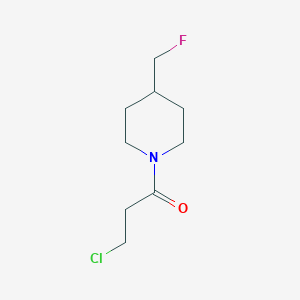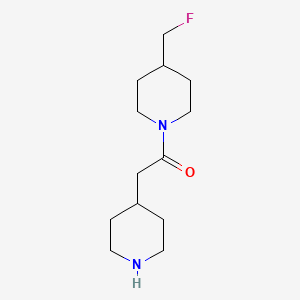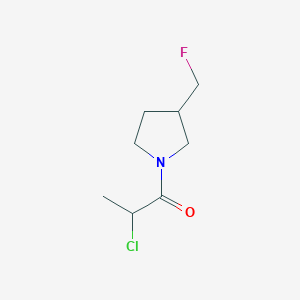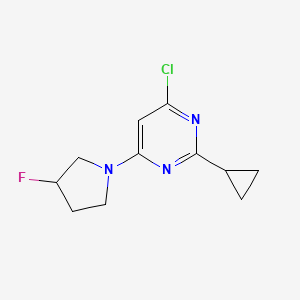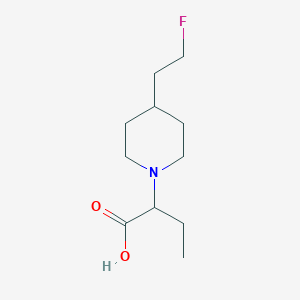
(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The molecular structure of “(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone” consists of a piperidine ring with a difluoromethyl group at the 4-position and a piperidin-2-yl methanone group .Applications De Recherche Scientifique
Organic Synthesis and Characterization
Research efforts have been dedicated to the synthesis and characterization of related compounds, exploring their potential in various applications. One study detailed the synthesis of a related compound, highlighting its structural characteristics and potential as a building block in organic chemistry (Zheng Rui, 2010). Another investigation focused on the development of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, evaluating their in vitro antimicrobial activity. Some derivatives showed promising antibacterial and antifungal properties, suggesting further research could uncover significant therapeutic applications (L. Mallesha, K. Mohana, 2014).
Material Science and Structural Studies
In material science, the structural and thermal properties of related compounds have been studied, revealing insights into their stability and interactions at the molecular level. For example, a study conducted a comprehensive analysis of a difluorophenyl piperidin-yl methanone oxime derivative, uncovering its crystal structure, thermal properties, and theoretical calculations to support the experimental findings. This research offers valuable information on the compound's stability and potential applications in material science (C. S. Karthik et al., 2021).
Pharmacological Research
While the specific compound “(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone” itself was not directly mentioned in the retrieved literature, closely related compounds have been synthesized and evaluated for pharmacological activities, such as antileukemic activity. This indicates a broader interest in piperidine derivatives within pharmaceutical research, laying the groundwork for potential future studies on a wide array of related compounds (K. Vinaya et al., 2011).
Orientations Futures
Piperidine derivatives, including “(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone”, continue to be an area of active research due to their importance in drug design . Future research may focus on developing new synthesis methods, exploring different reactions, and investigating potential pharmacological applications.
Propriétés
IUPAC Name |
[4-(difluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)9-4-7-16(8-5-9)12(17)10-3-1-2-6-15-10/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSWLDJAGQRQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


